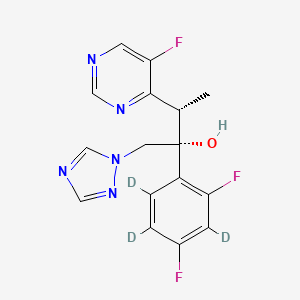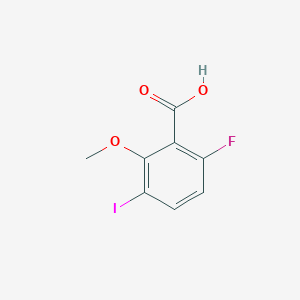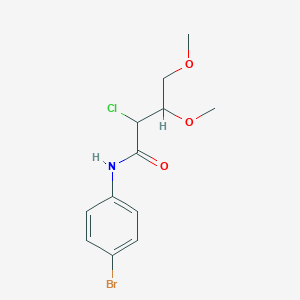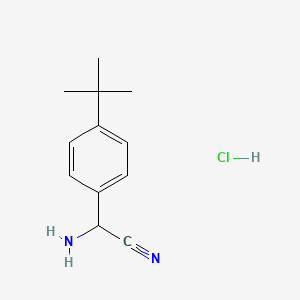![molecular formula C11H9N5O B14012052 2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol is a heterocyclic compound that features a triazole ring fused with a pyrazine ring and a phenol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with phenol derivatives in the presence of a suitable catalyst and under controlled temperature conditions. The reaction may proceed through a series of steps including nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings.
化学反応の分析
Types of Reactions
2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyrazine rings provide a scaffold that can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazole-fused heterocycle with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities.
1,2,4-Triazolo[1,5-a]pyrimidine indole derivatives: Investigated for their anticancer properties.
Uniqueness
2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol is unique due to its specific combination of a triazole ring, pyrazine ring, and phenol group. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C11H9N5O |
|---|---|
分子量 |
227.22 g/mol |
IUPAC名 |
2-(2-amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol |
InChI |
InChI=1S/C11H9N5O/c12-11-14-10-9(13-5-6-16(10)15-11)7-3-1-2-4-8(7)17/h1-6,17H,(H2,12,15) |
InChIキー |
QSNZTMOBYWMUAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC=CN3C2=NC(=N3)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B14011970.png)
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate](/img/structure/B14011971.png)
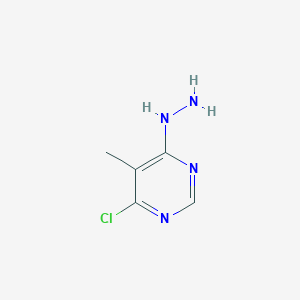
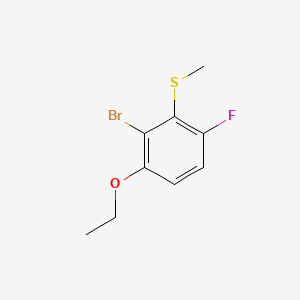
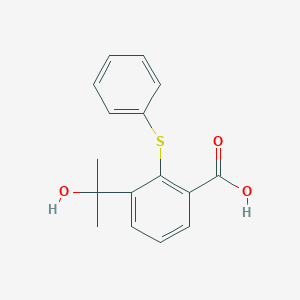
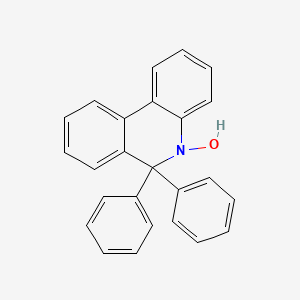

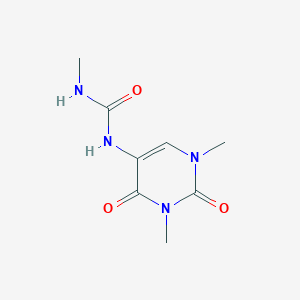
![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
